molecular formula C17H17N3O4S2 B2991282 methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate CAS No. 2034570-72-2

methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2991282
CAS No.: 2034570-72-2
M. Wt: 391.46
InChI Key: ZZCFGQNKGCNTOZ-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate is a useful research compound. Its molecular formula is C17H17N3O4S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Evaluation as Potential Therapeutic Agents : Novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides were synthesized and evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds showed promising activities without causing significant tissue damage in liver, kidney, colon, and brain (Ş. Küçükgüzel et al., 2013).

Molecular Structures and Properties

  • Structural Analysis through Hydrogen Bonding : Studies on hydrogen-bonded supramolecular structures in derivatives of methyl 4-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate revealed intricate molecular architectures, highlighting the importance of hydrogen bonds in the stability and organization of these compounds (J. Portilla et al., 2007).

Pharmacological Applications

  • Anticancer Evaluation : Pyrazole derivatives, including those related to the queried compound, were synthesized and evaluated for their in vitro anticancer activity. Some compounds showed significant activity against Ehrlich ascites carcinoma cells, with notable examples being more effective than standard drugs like doxorubicin (M. El-Gaby et al., 2017).

  • Antibacterial and Antitumor Agents : Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and evaluated for their antibacterial activity. Several compounds displayed high activities, showcasing the potential of these derivatives as antimicrobial agents (M. E. Azab et al., 2013).

  • Anti-Tumor Properties of Bis-Pyrazolyl-Thiazoles : A series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes were synthesized and showed promising anti-tumor activities against hepatocellular carcinoma cell lines (Sobhi M. Gomha et al., 2016).

Chemical and Physical Studies

  • Polarographic Studies : Polarographic analysis of similar pyrazole derivatives in various solvent mixtures provided insights into the electrochemical behavior and molecular interactions of these compounds (C. K. Seth et al., 1981).

Properties

IUPAC Name

methyl 4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-24-17(21)13-3-5-15(6-4-13)26(22,23)19-11-16(14-7-10-25-12-14)20-9-2-8-18-20/h2-10,12,16,19H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCFGQNKGCNTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.